Dihydromethysticin, also known by its chemical identifier CAS Number 3155-57-5, is a significant kavalactone derived from the kava plant (Piper methysticum). It is one of the six primary kavalactones and is noted for its neuroprotective and antinociceptive properties. Dihydromethysticin has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the context of anxiety and pain relief.
Dihydromethysticin belongs to the class of compounds known as kavalactones, which are cyclic organic compounds characterized by their lactone structure. It is classified as an α-pyrone due to its chemical structure, which includes a pyrone ring. This classification is important as it helps in understanding the compound's reactivity and biological activity.
The synthesis of dihydromethysticin can be achieved through several chemical methods. A notable synthetic route involves the catalytic hydrogenation of methysticin, a related kavalactone. In one method, methysticin is dissolved in tetrahydrofuran and subjected to hydrogenation using palladium on carbon as a catalyst under controlled pressure conditions. This process typically yields dihydromethysticin in good quantities, with a reported melting point of approximately 109-111 °C .
A detailed synthesis example includes:
This method demonstrates a straightforward approach to obtaining dihydromethysticin while highlighting the importance of solvent choice and reaction conditions in maximizing yield and purity.
Dihydromethysticin has a molecular formula of CHO and a molecular weight of 278.31 g/mol. The structure features a complex arrangement that includes multiple rings and functional groups characteristic of kavalactones.
The structural representation can be depicted using SMILES notation: COC1=CC(=O)O[C@@H](CCC2=CC=C3OCOC3=C2)C1
, which provides insight into its stereochemistry and functional groups present .
Dihydromethysticin participates in various chemical reactions typical for kavalactones, including:
The reactions involving dihydromethysticin often require careful control of conditions such as temperature, pressure, and pH to ensure high yields and minimize by-products. The compound's reactivity can be influenced by its structural features, particularly the presence of functional groups that facilitate electrophilic or nucleophilic attacks.
Dihydromethysticin exerts its effects primarily through modulation of neurotransmitter systems, particularly by acting as a positive allosteric modulator at GABA A receptors. This action enhances GABAergic transmission, leading to anxiolytic effects similar to those observed with benzodiazepines but with potentially fewer side effects .
In vitro studies have shown that dihydromethysticin can inhibit monoamine oxidase B activity, contributing to its antidepressant-like effects. Additionally, it induces cytochrome P450 enzymes such as CYP1A1, which may play a role in its metabolic pathways and toxicity profile .
Dihydromethysticin demonstrates stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or light conditions. Its predicted boiling point at standard atmospheric pressure is approximately 476.13 °C .
Dihydromethysticin has several applications in scientific research:
Research continues into optimizing extraction methods and synthesizing analogs with enhanced potency or reduced toxicity profiles, making dihydromethysticin a compound of significant interest within pharmacological studies .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3